二碘化铂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

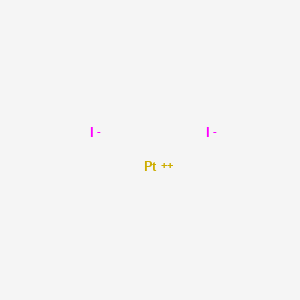

Platinum diiodide is a binary inorganic compound composed of platinum and iodine, with the chemical formula PtI₂. It appears as black crystals and is known for its high density and stability. This compound is insoluble in water but can dissolve in ethylamine and hydrogen iodide .

科学研究应用

Platinum diiodide has several applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including the catalytic hydration of alkynes.

Biology and Medicine: Platinum diiodide is utilized in pharmaceuticals and medical applications, particularly in forming complexes with biological molecules.

Industry: It is employed in the production of advanced thin film sensors and organic light-emitting diodes

作用机制

Platinum diiodide, also known as Platinous iodide or Platinum (II) iodide, is a binary inorganic compound of platinum and iodine with the chemical formula PtI2 . This compound has been recognized for its potential in various applications, including pharmaceuticals and medical applications .

Mode of Action

It’s known that platinum compounds generally form covalent bonds with dna, causing dna damage and triggering apoptosis, or programmed cell death .

Biochemical Pathways

Platinum compounds are known to interfere with dna replication and transcription, disrupting cellular processes and leading to cell death .

Pharmacokinetics

It’s known that platinum compounds are generally administered intravenously and distributed throughout the body, where they can interact with dna in cells .

Result of Action

Platinum compounds are known to cause dna damage, disrupting cellular processes and leading to cell death .

Action Environment

The action, efficacy, and stability of Platinum diiodide can be influenced by various environmental factors. For instance, the compound decomposes when heated . It forms black crystals and is insoluble in water, ethanol, acetone, or ether, but is soluble in ethylamine and hydrogen iodide .

生化分析

Biochemical Properties

Platinum diiodide plays a significant role in biochemical reactions, particularly in catalysis and enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, platinum diiodide can act as a catalyst in redox reactions, facilitating the transfer of electrons between molecules. This interaction is crucial in biochemical pathways where redox reactions are essential for cellular metabolism and energy production. Additionally, platinum diiodide has been shown to bind with certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of platinum diiodide on various types of cells and cellular processes are profound. Platinum diiodide influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, platinum diiodide can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, platinum diiodide’s impact on cellular metabolism can affect the overall energy balance and metabolic flux within cells, influencing their growth and survival .

Molecular Mechanism

At the molecular level, platinum diiodide exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as DNA, RNA, and proteins. This binding can lead to the inhibition or activation of enzymes, resulting in changes in biochemical pathways. For instance, platinum diiodide can inhibit DNA polymerase, preventing DNA replication and transcription, which can have significant implications for cell division and gene expression. Additionally, platinum diiodide can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger signaling pathways involved in stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of platinum diiodide can change over time due to its stability and degradation. Platinum diiodide is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and moisture. This degradation can lead to a decrease in its catalytic activity and effectiveness in biochemical reactions. Long-term studies have shown that platinum diiodide can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity. These long-term effects are crucial for understanding the potential therapeutic applications and safety of platinum diiodide .

Dosage Effects in Animal Models

The effects of platinum diiodide vary with different dosages in animal models. At low doses, platinum diiodide can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, platinum diiodide can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while doses above or below this range can be detrimental. Understanding the dosage effects of platinum diiodide is essential for its safe and effective use in therapeutic applications .

Metabolic Pathways

Platinum diiodide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. For example, platinum diiodide can enhance the activity of enzymes such as hexokinase and pyruvate dehydrogenase, leading to increased glucose metabolism and ATP production. Additionally, platinum diiodide can affect metabolite levels, such as increasing the concentration of NADH and FADH₂, which are essential for cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, platinum diiodide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of platinum diiodide to specific cellular compartments. For instance, platinum diiodide can be transported into mitochondria, where it can exert its effects on mitochondrial function and energy production. The distribution of platinum diiodide within cells can also influence its accumulation and localization, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of platinum diiodide is critical for its activity and function. Platinum diiodide can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, platinum diiodide can be localized to the nucleus, where it can interact with DNA and influence gene expression. Additionally, platinum diiodide can be targeted to the endoplasmic reticulum, where it can affect protein folding and secretion. Understanding the subcellular localization of platinum diiodide is essential for elucidating its molecular mechanisms and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: Platinum diiodide can be synthesized by heating platinum(II) chloride with potassium iodide. The reaction proceeds as follows: [ \text{PtCl}_2 + 2\text{KI} \rightarrow \text{PtI}_2 + 2\text{KCl} ] This method involves heating the reactants to facilitate the exchange of chloride ions with iodide ions .

Industrial Production Methods: In industrial settings, platinum diiodide can be produced using the electrical spark discharge method. This involves using platinum wires as electrodes and liquid iodine as the dielectric fluid. The process generates cyclic direct current pulse power between the electrodes, resulting in the formation of platinum iodide nanocolloids .

Types of Reactions:

Oxidation: Platinum diiodide can undergo oxidation reactions, where it decomposes to form platinum and iodine gas when heated: [ \text{PtI}_2 \rightarrow \text{Pt} + \text{I}_2 ]

Reduction: It can also participate in reduction reactions, especially in the presence of reducing agents.

Substitution: Platinum diiodide can form complexes with various ligands through substitution reactions.

Common Reagents and Conditions:

Oxidation: Heating is a common condition for the decomposition of platinum diiodide.

Substitution: Reagents such as propan-1-amine are used to form complexes with platinum diiodide.

Major Products:

Oxidation: Platinum and iodine gas.

Substitution: Various platinum complexes, depending on the ligands used.

相似化合物的比较

- Platinum(II) chloride (PtCl₂)

- Platinum(II) bromide (PtBr₂)

- Palladium(II) iodide (PdI₂)

Comparison:

- Platinum diiodide vs. Platinum(II) chloride: Both compounds form similar complexes, but platinum diiodide is less soluble in water compared to platinum(II) chloride.

- Platinum diiodide vs. Platinum(II) bromide: Platinum diiodide and platinum(II) bromide have similar chemical properties, but they differ in their reactivity with different ligands.

- Platinum diiodide vs. Palladium(II) iodide: While both compounds are used in catalysis, platinum diiodide is more stable and has a higher melting point compared to palladium(II) iodide .

属性

CAS 编号 |

7790-39-8 |

|---|---|

分子式 |

I2Pt |

分子量 |

448.89 g/mol |

IUPAC 名称 |

diiodoplatinum |

InChI |

InChI=1S/2HI.Pt/h2*1H;/q;;+2/p-2 |

InChI 键 |

ZXDJCKVQKCNWEI-UHFFFAOYSA-L |

SMILES |

[I-].[I-].[Pt+2] |

规范 SMILES |

I[Pt]I |

Key on ui other cas no. |

7790-39-8 |

Pictograms |

Irritant |

同义词 |

iodoplatinate Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1) Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1) platinous iodide |

产品来源 |

United States |

Q1: What is the role of Platinum diiodide in the oxidation of Diphenylacetylene?

A1: Platinum diiodide acts as a catalyst in the oxidation of Diphenylacetylene to Diphenylethanedione-1,2 in the presence of Dimethyl sulfoxide and atmospheric oxygen []. The reaction yield significantly increases to 91% compared to the reaction without the catalyst []. This suggests that Platinum diiodide plays a crucial role in facilitating the interaction between oxygen and Diphenylacetylene, enabling the oxidation process.

Q2: How does the structure of ligands impact the properties of Platinum diiodide complexes?

A3: The choice of ligands can significantly influence the properties of Platinum diiodide complexes. For example, using 10-(aryl)phenoxarsine ligands with varying aryl substituents leads to different cis/trans isomerism behavior in solution []. Additionally, employing a 9-pentafluorophenyl-9-arsafluorene ligand allows the formation of porous molecular crystals with unique luminescent properties and the ability to switch between porous and non-porous states upon vapor exposure []. In another study, Platinum diiodide complexes with 4-isocyanobenzylidene-4-alkoxyphenylimines ligands exhibited mesomorphic behavior, with the length of the alkoxy chain influencing the formation of nematic and smectic C phases []. These examples highlight how ligand modifications can be used to fine-tune the structural and physical properties of Platinum diiodide complexes for specific applications.

Q3: Are there analytical techniques available to characterize Platinum diiodide complexes?

A4: Yes, various analytical techniques are employed to characterize Platinum diiodide complexes. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and study cis/trans isomerism [, ]. Mass spectrometry helps determine the molecular weight and identify different fragments []. X-ray analysis provides detailed information about the crystal structure and molecular geometry of the complexes [, ]. Furthermore, UV/Vis absorption and emission spectroscopy combined with Density Functional Theory (DFT) calculations help understand the electronic structure and rationalize the observed photophysical properties, such as luminescence [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

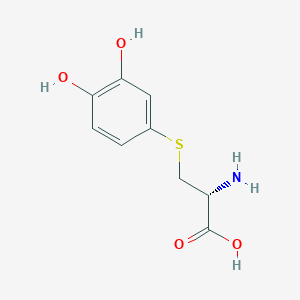

![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)

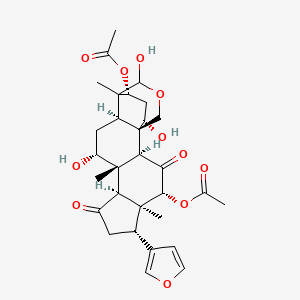

![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)

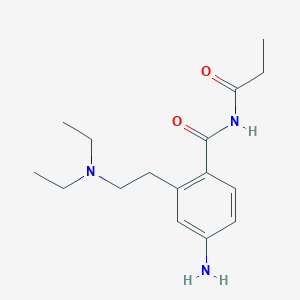

![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)

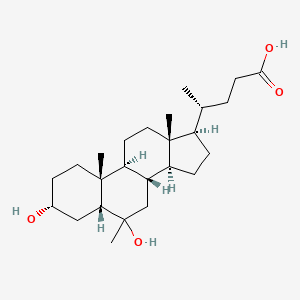

![7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE](/img/structure/B1210146.png)

![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)